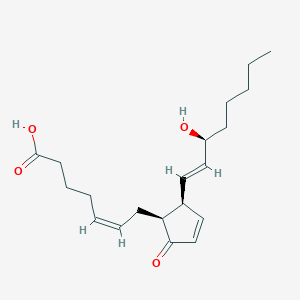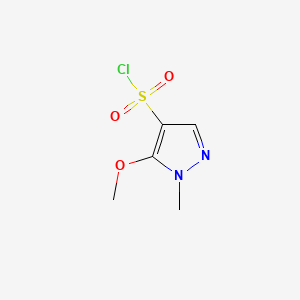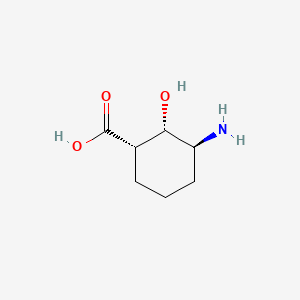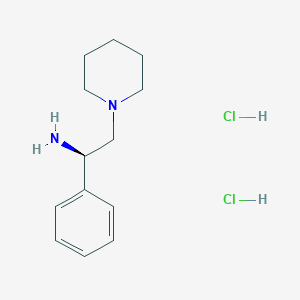
4-(4-Chlorophenyl)-2,6-piperidinedione-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-2,6-piperidinedione-d4, also known as 4-CPPD-d4, is a synthetic compound with a wide range of applications in scientific research. It is an important tool for studying biochemical and physiological processes and understanding the mechanistic basis of drug action. 4-CPPD-d4 is a derivative of the natural product 4-chlorophenyl-2,6-piperidinedione (4-CPPD), and is used as a reference compound in the study of 4-CPPD. The incorporation of deuterium into 4-CPPD-d4 makes it an ideal tool for the study of 4-CPPD's pharmacokinetics, metabolism, and pharmacodynamics.
Mechanism of Action
The mechanism of action of 4-CPPD is not yet fully understood. However, it is believed to act as an agonist at the 5-HT1A receptor, which is a serotonin receptor that is involved in the regulation of mood, anxiety, and other physiological processes. Additionally, 4-CPPD has been shown to bind to and activate the G-protein-coupled receptor GPR35, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 are not yet fully understood. However, it has been shown to have antidepressant-like effects in animal models, as well as anxiolytic, anticonvulsant, and anti-inflammatory effects. Additionally, 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 has been shown to reduce the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of serotonin and other neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 as a reference compound in laboratory experiments has several advantages. It is an inexpensive and readily available compound that is stable and has a long shelf life. Additionally, it is a non-toxic compound that is not metabolized in the body, making it suitable for use in animal studies. The main limitation of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 is that it is not as biologically active as 4-CPPD, and therefore may not be suitable for studying the pharmacological effects of 4-CPPD.
Future Directions
There are several potential future directions for the study of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4. These include further research into its mechanism of action, its effects on other biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted into the pharmacokinetics and metabolism of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4, as well as its interactions with other drugs and its potential adverse effects. Finally, further research could be conducted into the synthesis and purification of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4, as well as the development of more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 is based on the synthesis of 4-CPPD, which is a simple four-step synthetic route. The first step is the preparation of 4-chloro-2,6-dimethoxyphenol, which is achieved by the reaction of 4-chlorophenol with dimethyl sulfate in the presence of an acid catalyst. The second step is the conversion of the 4-chloro-2,6-dimethoxyphenol to 4-chlorophenyl-2,6-dimethoxyacetophenone, which is accomplished by the reaction of 4-chloro-2,6-dimethoxyphenol with acetic anhydride. The third step is the preparation of 4-chlorophenyl-2,6-piperidinedione, which is achieved by the reaction of 4-chlorophenyl-2,6-dimethoxyacetophenone with piperidine. The fourth and final step is the deuteration of 4-chlorophenyl-2,6-piperidinedione to 4-(4-Chlorophenyl)-2,6-piperidinedione-d4, which is accomplished by the reaction of 4-chlorophenyl-2,6-piperidinedione with deuterium oxide.
Scientific Research Applications
4-(4-Chlorophenyl)-2,6-piperidinedione-d4 is a useful tool for studying the biochemical and physiological effects of 4-CPPD. It has been used as a reference compound in a variety of studies, including those that have investigated the pharmacokinetics, metabolism, and pharmacodynamics of 4-CPPD. Additionally, it has been used to study the binding affinity of 4-CPPD to various proteins, to study the pharmacological effects of 4-CPPD, and to study the mechanism of action of 4-CPPD.
properties
IUPAC Name |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWYRYCGOBBKD-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2CC(=O)NC(=O)C2)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2,6-piperidinedione-d4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

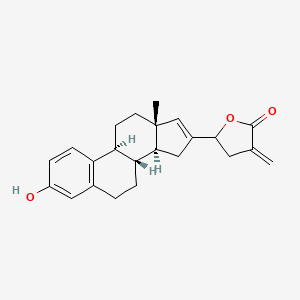


![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)
